molecular formula C16H11BrN2O3 B12216377 6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B12216377
M. Wt: 359.17 g/mol
InChI Key: HHISZUGLTUFBJW-UHFFFAOYSA-N
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Description

6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom to the chromene ring.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

    Pyridine Attachment: Coupling of the pyridine moiety to the chromene structure via a suitable linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydrochromene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized chromenes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Functionalized chromenes with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide: Lacks the bromine and pyridine substituents.

    6-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the pyridine substituent.

    N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide: Lacks the bromine substituent.

Uniqueness

6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the pyridine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

6-bromo-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C16H11BrN2O3/c17-11-1-2-14-12(7-11)13(20)8-15(22-14)16(21)19-9-10-3-5-18-6-4-10/h1-8H,9H2,(H,19,21)

InChI Key

HHISZUGLTUFBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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